Cas no 2172101-79-8 (3-{2-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)oxan-3-ylacetamido}-3-methylbutanoic acid)

3-{2-4-({(9H-Fluoren-9-yl)methoxycarbonyl}amino)oxan-3-ylacetamido}-3-methylbutanoic acid is a specialized Fmoc-protected amino acid derivative designed for peptide synthesis applications. Its key structural features include a tetrahydropyran (oxane) ring and a sterically hindered 3-methylbutanoic acid moiety, which confer stability and controlled reactivity during solid-phase peptide assembly. The Fmoc protecting group ensures selective deprotection under mild basic conditions, facilitating orthogonal synthesis strategies. This compound is particularly useful for introducing constrained, non-natural amino acid residues into peptide backbones, enabling precise modulation of conformational and physicochemical properties. Its high purity and well-defined reactivity profile make it a reliable building block for advanced peptide research and pharmaceutical development.
3-{2-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)oxan-3-ylacetamido}-3-methylbutanoic acid structure
2172101-79-8 structure
商品名:3-{2-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)oxan-3-ylacetamido}-3-methylbutanoic acid
CAS番号:2172101-79-8
MF:C27H32N2O6
メガワット:480.552787780762
CID:6508364
PubChem ID:165820434

3-{2-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)oxan-3-ylacetamido}-3-methylbutanoic acid 化学的及び物理的性質

名前と識別子

    • 3-{2-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)oxan-3-ylacetamido}-3-methylbutanoic acid
    • 3-{2-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)oxan-3-yl]acetamido}-3-methylbutanoic acid
    • EN300-1580829
    • 2172101-79-8
    • インチ: 1S/C27H32N2O6/c1-27(2,14-25(31)32)29-24(30)13-17-15-34-12-11-23(17)28-26(33)35-16-22-20-9-5-3-7-18(20)19-8-4-6-10-21(19)22/h3-10,17,22-23H,11-16H2,1-2H3,(H,28,33)(H,29,30)(H,31,32)
    • InChIKey: CTUQWBGAYLIJMO-UHFFFAOYSA-N
    • ほほえんだ: O1CCC(C(CC(NC(C)(C)CC(=O)O)=O)C1)NC(=O)OCC1C2C=CC=CC=2C2=CC=CC=C12

計算された属性

  • せいみつぶんしりょう: 480.22603674g/mol
  • どういたいしつりょう: 480.22603674g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 3
  • 水素結合受容体数: 6
  • 重原子数: 35
  • 回転可能化学結合数: 9
  • 複雑さ: 749
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 2
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 114Ų
  • 疎水性パラメータ計算基準値(XlogP): 2.7

3-{2-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)oxan-3-ylacetamido}-3-methylbutanoic acid 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1580829-0.1g
3-{2-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)oxan-3-yl]acetamido}-3-methylbutanoic acid
2172101-79-8
0.1g
$2963.0 2023-06-04
Enamine
EN300-1580829-5.0g
3-{2-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)oxan-3-yl]acetamido}-3-methylbutanoic acid
2172101-79-8
5g
$9769.0 2023-06-04
Enamine
EN300-1580829-10000mg
3-{2-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)oxan-3-yl]acetamido}-3-methylbutanoic acid
2172101-79-8
10000mg
$14487.0 2023-09-24
Enamine
EN300-1580829-50mg
3-{2-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)oxan-3-yl]acetamido}-3-methylbutanoic acid
2172101-79-8
50mg
$2829.0 2023-09-24
Enamine
EN300-1580829-0.25g
3-{2-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)oxan-3-yl]acetamido}-3-methylbutanoic acid
2172101-79-8
0.25g
$3099.0 2023-06-04
Enamine
EN300-1580829-1.0g
3-{2-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)oxan-3-yl]acetamido}-3-methylbutanoic acid
2172101-79-8
1g
$3368.0 2023-06-04
Enamine
EN300-1580829-2.5g
3-{2-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)oxan-3-yl]acetamido}-3-methylbutanoic acid
2172101-79-8
2.5g
$6602.0 2023-06-04
Enamine
EN300-1580829-5000mg
3-{2-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)oxan-3-yl]acetamido}-3-methylbutanoic acid
2172101-79-8
5000mg
$9769.0 2023-09-24
Enamine
EN300-1580829-0.5g
3-{2-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)oxan-3-yl]acetamido}-3-methylbutanoic acid
2172101-79-8
0.5g
$3233.0 2023-06-04
Enamine
EN300-1580829-1000mg
3-{2-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)oxan-3-yl]acetamido}-3-methylbutanoic acid
2172101-79-8
1000mg
$3368.0 2023-09-24

3-{2-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)oxan-3-ylacetamido}-3-methylbutanoic acid 関連文献

3-{2-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)oxan-3-ylacetamido}-3-methylbutanoic acidに関する追加情報

Recent Advances in the Study of 3-{2-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)oxan-3-ylacetamido}-3-methylbutanoic acid (CAS: 2172101-79-8)

The compound 3-{2-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)oxan-3-ylacetamido}-3-methylbutanoic acid (CAS: 2172101-79-8) has recently garnered significant attention in the field of chemical biology and pharmaceutical research. This molecule, characterized by its intricate structure featuring a fluorenylmethoxycarbonyl (Fmoc) protecting group and a tetrahydropyran (oxane) ring, is being explored for its potential applications in peptide synthesis and drug development. The Fmoc group is widely recognized for its role in solid-phase peptide synthesis (SPPS), offering stability under basic conditions and ease of removal under mild conditions, making this compound a valuable intermediate in the synthesis of complex peptides and peptidomimetics.

Recent studies have focused on optimizing the synthesis and purification processes of 3-{2-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)oxan-3-ylacetamido}-3-methylbutanoic acid to enhance its yield and purity. Advanced chromatographic techniques, such as high-performance liquid chromatography (HPLC) and ultra-performance liquid chromatography (UPLC), have been employed to achieve high-purity batches of the compound. These improvements are critical for its application in the development of novel therapeutic agents, where purity and consistency are paramount. Additionally, the compound's stability under various physiological conditions has been investigated, providing insights into its potential as a building block for bioactive molecules.

One of the most promising applications of this compound lies in its use as a key intermediate in the synthesis of peptide-based drugs. Researchers have utilized it to construct peptide chains with enhanced bioavailability and target specificity. For instance, recent work has demonstrated its incorporation into cyclic peptides designed to inhibit protein-protein interactions (PPIs), a challenging yet highly rewarding area in drug discovery. The unique structural features of 3-{2-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)oxan-3-ylacetamido}-3-methylbutanoic acid, including the oxane ring, contribute to the conformational rigidity of the resulting peptides, potentially improving their binding affinity and metabolic stability.

Furthermore, the compound's role in the development of prodrugs has been explored. Prodrug strategies are increasingly employed to improve the pharmacokinetic properties of therapeutic agents, and the Fmoc-protected amino acid derivative offers a versatile platform for such modifications. Recent studies have highlighted its utility in creating prodrugs with controlled release mechanisms, which could enhance drug delivery to specific tissues or reduce systemic toxicity. These advancements underscore the compound's versatility and its potential to address longstanding challenges in drug formulation and delivery.

In conclusion, 3-{2-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)oxan-3-ylacetamido}-3-methylbutanoic acid (CAS: 2172101-79-8) represents a valuable tool in modern pharmaceutical research. Its applications span from peptide synthesis to prodrug development, driven by its unique chemical properties and adaptability. Ongoing research aims to further elucidate its potential and optimize its use in the creation of next-generation therapeutics. As the field advances, this compound is poised to play a pivotal role in the discovery and development of innovative treatments for a wide range of diseases.

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